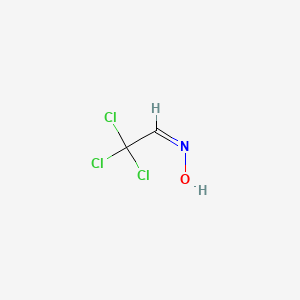
2-Trichloroacetaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Trichloroacetaldehyde oxime is an organic compound with the molecular formula C2H2Cl3NO. It is a derivative of trichloroacetaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Trichloroacetaldehyde oxime can be synthesized through the reaction of trichloroacetaldehyde with hydroxylamine hydrochloride in a basic aqueous medium. The reaction typically involves adjusting the pH to facilitate the formation of the oxime . Another method involves the use of mechanochemistry, where trichloroacetaldehyde oxime is mixed with pyrazole and sodium carbonate in a ball milling jar .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation in dry media has also been explored to enhance the efficiency and yield of the oxime synthesis .
化学反応の分析
Types of Reactions
2-Trichloroacetaldehyde oxime undergoes various chemical reactions, including:
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Click Chemistry: The oxime group is involved in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Oxidation: Manganese dioxide and kieselguhr are commonly used for the oxidation of oximes.
Click Chemistry: Copper catalysts are used in the azide-alkyne cycloaddition reactions involving oximes.
Major Products Formed
Oxidation: The major products are ketones and aldehydes.
Click Chemistry: The products are typically triazoles formed from the CuAAC reaction.
科学的研究の応用
2-Trichloroacetaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and in click chemistry reactions.
Medicine: Explored for its antibacterial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of polymers and other materials due to its reactivity and versatility.
作用機序
The mechanism of action of 2-Trichloroacetaldehyde oxime involves its interaction with molecular targets such as enzymes. For example, oximes can reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors . This reactivation process is crucial in counteracting the effects of nerve agents.
類似化合物との比較
2-Trichloroacetaldehyde oxime can be compared with other oxime compounds such as:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Methoxime: Another acetylcholinesterase reactivator.
Oxime Esters: Used as building blocks in heterocycle formation.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C2H2Cl3NO |
|---|---|
分子量 |
162.40 g/mol |
IUPAC名 |
(NZ)-N-(2,2,2-trichloroethylidene)hydroxylamine |
InChI |
InChI=1S/C2H2Cl3NO/c3-2(4,5)1-6-7/h1,7H/b6-1- |
InChIキー |
BVHZGCQCZRDLJR-BHQIHCQQSA-N |
異性体SMILES |
C(=N\O)\C(Cl)(Cl)Cl |
正規SMILES |
C(=NO)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


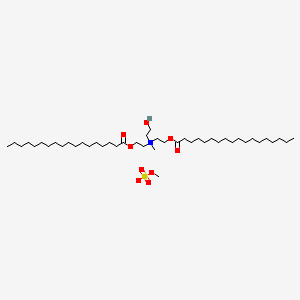
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
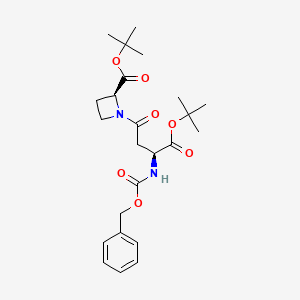
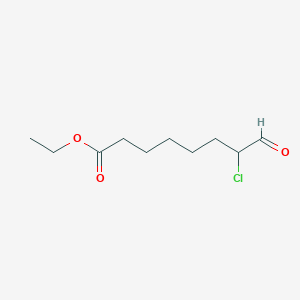

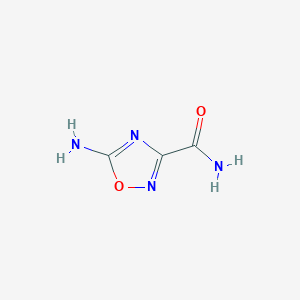
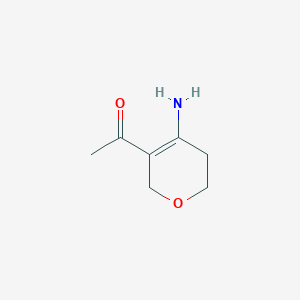
![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)
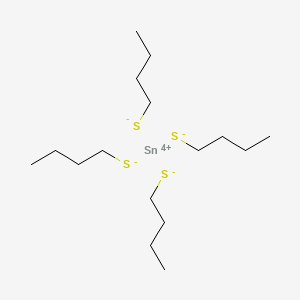
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

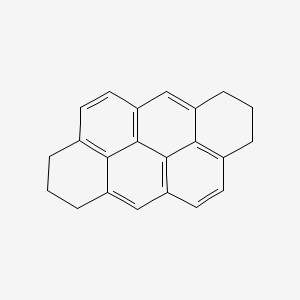
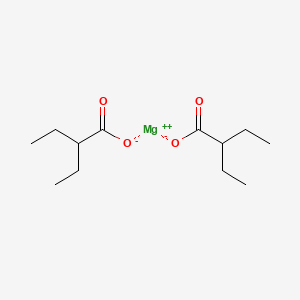
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
